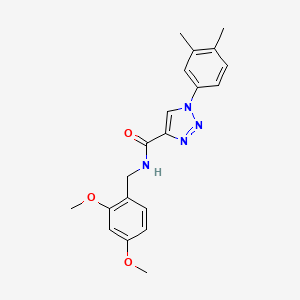

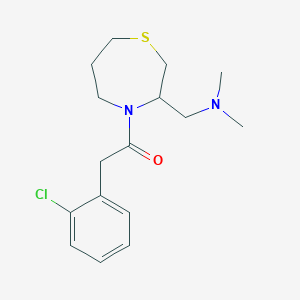

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(p-tolyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(p-tolyl)urea is a useful research compound. Its molecular formula is C18H18FN3O and its molecular weight is 311.36. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Metabolic Applications

The compound 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(p-tolyl)urea is involved in the synthesis and stereochemical determination of active metabolites in pharmaceutical research, particularly as a potent PI3 kinase inhibitor. This research highlights its application in the stereoselective synthesis of metabolites, demonstrating its potential in drug development processes. The stereochemistry of active metabolites is crucial for their efficacy, and such compounds can be used to investigate the metabolic pathways and pharmacokinetics of drug candidates (Chen et al., 2010).

Anion Binding and Sensing

Acyclic molecules containing ureas, among them pyrrole derivatives, have been shown to be effective in anion binding. These compounds serve as selective anion-binding agents, with applications ranging from molecular recognition to sensor development. Their ability to form complexes with anions is leveraged in the design of sensors and devices for detecting specific anions in various environments, underscoring their versatility in chemical sensing technologies (Gale, 2006).

Nonlinear Optical Materials

Pyrrole-based organic compounds have been investigated for their nonlinear optical properties, which are crucial for applications in photonics and optoelectronics. These materials can be used in the development of optical switches, modulators, and other devices that require materials with high nonlinear optical responses. The synthesis and characterization of such pyrrole derivatives contribute to the advancement of materials science, particularly in the creation of novel materials for optical and electronic applications (Kwon et al., 2008).

Corrosion Inhibition

Research has explored the use of pyrrole derivatives in the field of corrosion inhibition, particularly for protecting metals and alloys in acidic environments. These compounds exhibit potential as corrosion inhibitors, offering a protective layer that can significantly reduce the rate of corrosion. This application is particularly relevant in industrial settings where metal corrosion poses operational and safety risks. The understanding of how these compounds interact with metal surfaces and inhibit corrosion contributes to the development of more effective corrosion prevention strategies (Lgaz et al., 2020).

Photophysical Studies

Pyrrole derivatives are also of interest in photophysical studies for understanding the behavior of organic compounds under light. These studies provide insights into the electronic and structural dynamics of molecules, which are essential for the development of photonic devices, light-emitting diodes, and sensors. The interaction of these compounds with light and their photophysical properties can lead to innovations in materials science and photonic technology (Banerjee et al., 2008).

Properties

IUPAC Name |

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(4-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O/c1-13-4-8-15(9-5-13)21-18(23)22(17-3-2-12-20-17)16-10-6-14(19)7-11-16/h4-11H,2-3,12H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLZFNHMJHGLNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)N(C2=NCCC2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,2S)-2-methylcyclopropyl]methanol](/img/structure/B2581173.png)

![2-{[1-(4-ethoxyphenyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid](/img/structure/B2581178.png)

![[3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2581179.png)

![2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2581180.png)

![N-(2-fluorobenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2581184.png)

![2,6-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2581185.png)

![N-(4-chlorophenyl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2581188.png)

![4-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B2581192.png)